Cas no 2138366-21-7 (methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate)

methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate structure
2138366-21-7 structure
Product Name:methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate
CAS No:2138366-21-7
MF:C12H17N3O3
MW:251.281682729721
CID:6345302
PubChem ID:165486120
Update Time:2025-09-23

methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate
    • 2138366-21-7
    • EN300-1121192
    • Inchi: 1S/C12H17N3O3/c1-17-12(16)10-9(7-4-5-18-6-7)11(13)15(14-10)8-2-3-8/h7-8H,2-6,13H2,1H3
    • InChI Key: WRSZQAJFFIFLFM-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)C1C(C(=O)OC)=NN(C=1N)C1CC1

Computed Properties

  • Exact Mass: 251.12699141g/mol
  • Monoisotopic Mass: 251.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 79.4Ų

methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate

Comprehensive Overview of Methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate (CAS No. 2138366-21-7)

Methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate (CAS No. 2138366-21-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, featuring a cyclopropyl group and a tetrahydrofuran (oxolane) moiety, which contribute to its diverse reactivity and potential applications. The compound's carboxylate ester functionality further enhances its utility as an intermediate in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate has surged due to their role in drug discovery. Researchers are particularly interested in its potential as a bioactive scaffold for designing novel kinase inhibitors or antimicrobial agents. The compound's CAS number 2138366-21-7 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and material science.

The synthesis of methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions, including cyclocondensation and esterification processes. Its amino group and ester functionality make it a versatile building block for further derivatization. Notably, the oxolan-3-yl substituent introduces steric and electronic effects that can modulate the compound's binding affinity in biological systems, a topic widely discussed in structure-activity relationship (SAR) studies.

From an industrial perspective, this compound aligns with the growing trend of green chemistry and sustainable synthesis. Its potential applications in crop protection formulations have also been explored, as pyrazole-based agrochemicals are known for their efficacy against pests. The compound's low environmental persistence compared to traditional pesticides makes it a candidate for eco-friendly alternatives, addressing current concerns about chemical pollution.

Analytical characterization of CAS 2138366-21-7 often employs advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for pharmaceutical intermediates. The cyclopropyl ring in its structure is particularly noteworthy, as this motif is associated with improved metabolic stability in drug candidates—a hot topic in preclinical research forums.

In the context of intellectual property, several patents mention derivatives of methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate, highlighting its commercial potential. The compound's molecular weight (calculated as 239.26 g/mol) and logP value are frequently queried in QSAR modeling databases, underscoring its importance in computational chemistry workflows. As the pharmaceutical industry shifts toward fragment-based drug design, such small-molecule scaffolds are increasingly valuable.

Future research directions for 2138366-21-7 may include optimizing its synthetic route for scale-up production or investigating its catalytic applications in asymmetric synthesis. With the rise of AI-assisted molecular design, this compound's structural features could inspire new machine learning algorithms for predicting bioactivity. Its compatibility with click chemistry reactions also opens avenues for creating targeted probes in biochemical assays.

In summary, methyl 5-amino-1-cyclopropyl-4-(oxolan-3-yl)-1H-pyrazole-3-carboxylate (CAS No. 2138366-21-7) represents a compelling case study in modern organic synthesis and drug development. Its multifaceted applications—from pharmaceutical intermediates to agrochemical precursors—demonstrate the enduring significance of heterocyclic chemistry in solving real-world challenges. As scientific inquiries about pyrazole derivatives continue to rise, this compound remains a subject of both academic and industrial interest.

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